molecular formula C10H12N4O3 B11796163 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11796163
M. Wt: 236.23 g/mol
InChI Key: JMHTYJUOHMEFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyrimidine and piperazine derivatives. One common method involves the reaction of 4-methyl-2-chloropyrimidine-5-carboxylic acid with 3-oxopiperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrimidine and piperazine rings makes it a versatile intermediate for synthesizing a variety of biologically active molecules .

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N4O3/c1-6-7(9(16)17)4-12-10(13-6)14-3-2-11-8(15)5-14/h4H,2-3,5H2,1H3,(H,11,15)(H,16,17)

InChI Key

JMHTYJUOHMEFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCNC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.